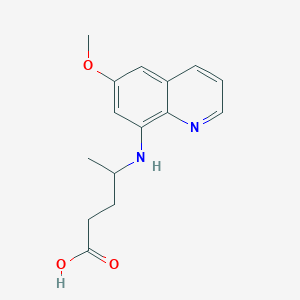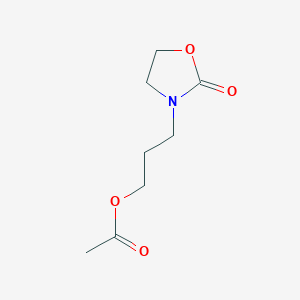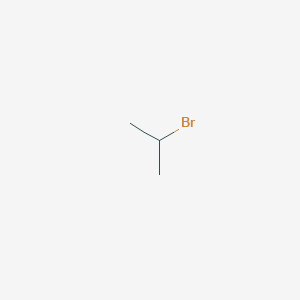
2-Bromopropane
Übersicht
Beschreibung
2-Bromopropane, also known as isopropyl bromide and 2-propyl bromide, is a halogenated hydrocarbon with the formula CH3CHBrCH3 . It is a colorless liquid used for introducing the isopropyl functional group in organic synthesis . It is sometimes used as an alternative to ozone-depleting cleaning solvents such as chlorofluorocarbons .
Synthesis Analysis
This compound is prepared by heating isopropanol with hydrobromic acid . It can also be synthesized from propanone through a three-step process .
Molecular Structure Analysis
The molecular formula of this compound is C3H7Br . The bromine atom is at the secondary position, which allows the molecule to undergo dehydrohalogenation easily .
Chemical Reactions Analysis
In elimination reactions, this compound can react with hydroxide ions to form propene . This reaction involves heating this compound under reflux with a concentrated solution of sodium or potassium hydroxide in ethanol .
Physical And Chemical Properties Analysis
This compound is a colorless liquid with a molar mass of 122.993 g/mol . It has a density of 1.31 g/mL, a melting point of -89.0 °C, and a boiling point of 59 to 61 °C .
Wissenschaftliche Forschungsanwendungen
Hematopoietic and Reproductive Hazards in Workers
A study conducted on Korean electronic workers exposed to solvents containing 2-bromopropane (2-BP) revealed significant hematopoietic and reproductive hazards. The exposure led to issues like secondary amenorrhea in female workers and oligospermia in male workers. The study concluded that 2-BP was the causal agent for these gonadal and bone marrow effects (Kim et al., 1996).
Neuro-Reproductive Toxicities of Bromopropanes
Ichihara (2005) discussed the toxicities of 1-bromopropane and 2-BP, highlighting the reproductive and hematopoietic disorders caused by these compounds in a Korean electronics factory. The study showed that 2-BP targets spermatogonia and oocytes in primordial follicles (Ichihara, 2005).
Expert Panel Report on Reproductive and Developmental Toxicity
The NTP-CERHR Expert Panel Report on 2-BP's reproductive and developmental toxicity provided comprehensive evaluations of its adverse effects on reproduction. The report highlighted 2-BP's use as a contaminant and its use in various industrial applications, emphasizing its significant reproductive toxicity in both rodents and humans (Boekelheide et al., 2004).
Cytotoxic Effects on Embryonic Development
Chan (2010) investigated the cytotoxic effects of 2-BP on mouse embryos. The study found that 2-BP induced apoptosis and suppressed implantation rates, leading to decreased placental and fetal weights. This highlighted the detrimental impact of 2-BP exposure on early embryonic development (Chan, 2010).
Review on 2-BP's Toxicity
Takeuchi, Ichihara, and Kamijima (1997) reviewed the toxicity of 2-BP, particularly its severe effects on reproductive organs and hematopoietic organs. The review stressed the need for risk assessments and potential occupational exposure limits for 2-BP (Takeuchi, Ichihara, & Kamijima, 1997).
Apoptotic Effects on Mouse Oocytes and Fetal Development
Further studies by Chan (2010) explored the hazardous effects of 2-BP on the maturation of mouse oocytes and fetal development. The findings confirmed that exposure to 2-BP during in vitro maturation caused increased resorption of postimplantation embryos and decreased fetal weights, underscoring its embryotoxic potential (Chan, 2010).
Testicular Toxicity
Ichihara and colleagues (1996) conducted a study focusing on the testicular toxicity of 2-BP. The research demonstrated that inhalation exposure to 2-BP could impair the testes and bone marrow, providing evidence of its genital toxicity in male subjects (Ichihara et al., 1996).
Protective Role of Resveratrol
Research by Chan (2011) and Huang & Chan (2012) showed that resveratrol, a grape-derived phytoalexin, can protect against 2-BP-induced apoptosis and disruption in embryonic development. These studies highlighted the potential of resveratrol as a protective agent against the toxic effects of 2-BP on embryos (Chan, 2011), (Huang & Chan, 2012).
Synthesis and Characterization of 2-BP Adduct
Zhao et al. (2002) studied the formation of DNA adducts by 2-BP in vitro. They synthesized and characterized an N7-Guanine adduct of 2-BP, contributing to the understanding of 2-BP's molecular mechanism of immunosuppression (Zhao et al., 2002).
Hematopoietic and Reproductive Toxicity of 2-BP as a CFC Substitute
Kim, Park, and Moon (1999) discussed the toxicity of 2-BP as a substitute for chlorofluorocarbons. The study reported cases of ovarian failure and pancytopenia among Korean workers exposed to 2-BP, emphasizing the need for careful evaluation of new chemical substitutes (Kim, Park, & Moon, 1999).
Wirkmechanismus
Target of Action
The primary target of this compound is the hydroxide ion . In elimination reactions, the hydroxide ion acts as a base, removing a hydrogen ion from the carbon atom adjacent to the one holding the bromine .
Mode of Action
This compound interacts with its target, the hydroxide ion, through an elimination reaction . The hydroxide ion removes a hydrogen ion from the carbon atom next to the one holding the bromine . This results in a rearrangement of the electrons, which expels the bromine as a bromide ion and produces propene .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the elimination reaction pathway . This reaction leads to the formation of propene . It’s also noted that this compound triggers the mitochondrion-dependent apoptotic pathway via ROS (reactive oxygen species) generation .
Pharmacokinetics
It’s known that this compound is prepared by heating isopropanol with hydrobromic acid
Result of Action
The result of the interaction between this compound and its target is the formation of propene . Propene is a gas that can pass through a condenser and be collected . Additionally, this compound has been shown to induce DNA damage, impair functional antioxidant cellular defenses, and enhance lipid peroxidation in cultured Leydig cells .
Action Environment
The action of this compound is influenced by the environment in which the reaction takes place. For instance, the elimination reaction involving this compound and hydroxide ions occurs when this compound is heated under reflux with a concentrated solution of sodium or potassium hydroxide in ethanol . The heating under reflux involves heating with a condenser placed vertically in the flask to avoid loss of volatile liquids .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
2-Bromopropane plays a role in various biochemical reactions. It is used to introduce the isopropyl functional group in organic synthesis
Cellular Effects
This compound has been found to have cytotoxic effects on mouse blastocysts and is associated with defects in subsequent development . It has been shown to induce cell death processes through apoptosis and not necrosis, and inhibits early embryo development in mouse embryonic stem cells .
Molecular Mechanism
The molecular mechanism of this compound involves the hydroxide ion acting as a base, removing a hydrogen as a hydrogen ion from the carbon atom next to the one holding the bromine. The resulting rearrangement of the electrons expels the bromine as a bromide ion and produces propene .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have long-term effects on cellular function. For example, it has been reported that this compound has cytotoxic effects on mouse blastocysts and is associated with defects in subsequent development .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Exposure to this compound at 100, 300, and 1,000 ppm for 8 h/day, 7 days/week, for 9 weeks or at 300, 600, and 900 mg/kg per day for 14 days prolongs the estrous cycle only when the concentration was ≥300 ppm or 900 mg/kg .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not well-documented. It is known that alkylbromides like this compound can alkylate DNA, which may lead to mutations. This compound triggers the mitochondrion-dependent apoptotic pathway via reactive oxygen species (ROS) generation .
Eigenschaften
IUPAC Name |
2-bromopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7Br/c1-3(2)4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMYKGVDVNBCFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7030197 | |
| Record name | 2-Bromopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7030197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear liquid; [Hawley], Colorless to slightly yellow flammable liquid. | |
| Record name | Propane, 2-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Bromopropane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3078 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-BROMOPROPANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/824 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Boiling Point |
59-60 °C, 138 °F | |
| Record name | 2-BROMOPROPANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/623 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-BROMOPROPANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/824 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Flash Point |
71.6 °F | |
| Record name | 2-BROMOPROPANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/824 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
Miscible with alcohol, benzene, chloroform, ether, SLIGHTLY SOL IN ACETONE, In water, 3,180 mg/L at 20 °C | |
| Record name | 2-BROMOPROPANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/623 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.31 at 20 °C/4 °C | |
| Record name | 2-BROMOPROPANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/623 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
4.27 (Air=1) | |
| Record name | 2-BROMOPROPANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/623 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
216.0 [mmHg], 216 mm Hg at 25 °C (extrapolated), 31.5 kPa | |
| Record name | 2-Bromopropane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3078 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-BROMOPROPANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/623 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-BROMOPROPANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/824 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Color/Form |
Colorless liquid | |
CAS RN |
75-26-3 | |
| Record name | 2-Bromopropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropyl bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075263 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 2-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Bromopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7030197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.778 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BROMOPROPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R651XOV97Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-BROMOPROPANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/623 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-BROMOPROPANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/824 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
-89.0 °C, Heat of fusion at melting point = 6.527X10+6 J/kmol, -128 °F | |
| Record name | 2-BROMOPROPANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/623 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-BROMOPROPANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/824 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary health concerns associated with 2-bromopropane (2-BP) exposure?
A: 2-BP exposure raises significant concerns for both reproductive and hematopoietic health. [, , ] Studies show links to oligospermia, azoospermia, and reduced sperm motility in men, and amenorrhea and ovarian failure in women. [, , , , , , , ] Hematopoietic effects include anemia and pancytopenia. [, , , ] Animal models have confirmed these findings, showing damage to testicular and ovarian function, as well as bone marrow suppression. [, , , , , , , ]
Q2: How does 2-BP affect male reproductive health at the cellular level?
A: Research suggests 2-BP primarily targets spermatogonia, leading to their degeneration. [, , ] This is further supported by the observation of decreased Sertoli cell indices (SCI) for spermatogonia in various stages of spermatogenesis. [] This damage to spermatogonia ultimately disrupts spermatogenesis, potentially leading to oligospermia or azoospermia. [, , , ]
Q3: Does 2-BP induce apoptosis in reproductive cells?
A: Yes, studies indicate 2-BP induces apoptosis in both male and female reproductive cells. [, , , ] In male rats, 2-BP exposure has been linked to increased apoptotic germ cells in the testes. [] In females, 2-BP has been shown to negatively impact oocyte maturation, fertilization rates, and early embryonic development, with evidence suggesting these effects are mediated by caspase-dependent apoptosis. []
Q4: Are the effects of 2-BP on female reproductive health limited to mature oocytes?
A: No, 2-BP affects various stages of female reproductive development. Studies show that it can disrupt ovarian cyclicity in rats, indicating broader effects beyond mature oocytes. [] This is supported by research showing that 2-BP exposure in mice can lead to decreased oocyte maturation both in vitro and in vivo, highlighting its potential to impact oocyte development before maturation. []
Q5: How does 2-BP exert its toxic effects on a molecular level?
A5: While the precise mechanisms remain under investigation, research suggests that 2-BP's toxicity involves several pathways.
- DNA damage: 2-BP can cause depurination of DNA, leading to mutations and potentially contributing to its carcinogenicity. [, ]
- Apoptosis: Studies in rat testicular cells show that 2-BP exposure leads to downregulation of the anti-apoptotic protein Bcl-2 and upregulation of the pro-apoptotic protein Bax, ultimately triggering apoptosis. []
- Fas signaling: Research suggests that 2-BP may also induce apoptosis via the Fas signaling pathway by increasing Fas receptor expression and later, Fas ligand expression, leading to cell death. []
- Oxidative stress: In mouse embryonic stem cells, 2-BP has been shown to increase reactive oxygen species (ROS), disrupt mitochondrial membrane potential, and elevate cytoplasmic free calcium and nitric oxide (NO) levels, ultimately triggering apoptosis. []
Q6: What is the molecular formula and weight of this compound?
A: The molecular formula of this compound is C3H7Br, and its molecular weight is 122.99 g/mol. [, ]
Q7: Is there spectroscopic data available for this compound?
A: Yes, infrared (IR) spectroscopic data for this compound has been obtained and compared to computational predictions at various levels of theory (HF, MP2) with different basis sets. The C-Br stretching frequency is particularly sensitive to the inclusion of polarization functions in the basis set. []
Q8: Has the stability of this compound been studied under different conditions?
A: While specific stability studies are limited within the provided research, neutron diffraction studies have investigated the structure of liquid deuterated this compound at various temperatures. [] These studies provide insights into the structural changes occurring with temperature variations, indirectly offering some information related to its stability in liquid form.
Q9: What prompted the use of this compound in various industrial applications?
A: this compound was introduced as a substitute for chlorofluorocarbons (CFCs) and 1,1,1-trichloroethane due to their ozone-depleting properties. [] It found applications as a solvent and cleaning agent, particularly in the electronics industry. [, , ]
Q10: Are there safer alternatives to 2-BP?
A: The search for safer alternatives to 2-BP is ongoing. The provided research highlights the neurotoxic effects of 1-bromopropane, another proposed alternative to CFCs, indicating that it may not be a suitable replacement. [] Further research is crucial to identify and evaluate other potential alternatives with improved safety profiles.
Q11: What analytical techniques are used to quantify 2-BP in various matrices?
A: Gas chromatography coupled with mass spectrometry (GC-MS) is a commonly employed technique for quantifying 2-BP in samples. [, ] This method offers high sensitivity and selectivity, enabling the detection of 2-BP at trace levels in complex matrices like pharmaceutical preparations.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


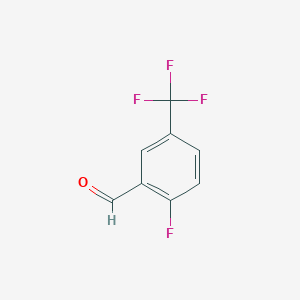

![3,5-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B125127.png)

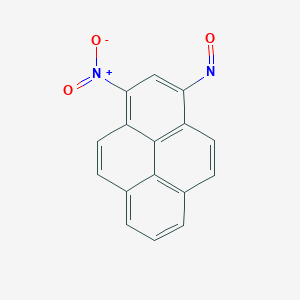
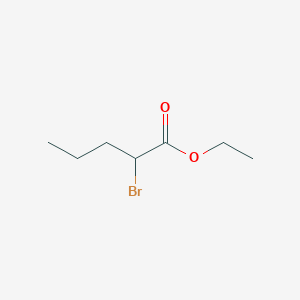


![3-[(2-Chloroethyl)amino]-1-propanol Hydrochloride](/img/structure/B125147.png)
